Pimobendan

Description

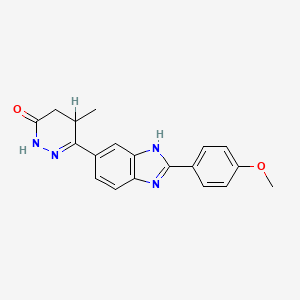

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 |

Source

|

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 |

Source

|

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimobendan: Molecular Dynamics and Signaling Cascades in Cardiomyocytes

Executive Summary: The "Inodilator" Paradigm

Pimobendan represents a pharmacological distinct class known as "inodilators," bridging the gap between enhancing contractility and reducing cardiac workload.[1][2][3] Unlike traditional catecholamines (e.g., dobutamine) that drive contractility purely through cytosolic calcium overload—often at the cost of increased myocardial oxygen consumption (

-

Calcium Sensitization: Increasing the affinity of Troponin C (TnC) for

.[1][4][5] -

PDE3 Inhibition: Modulating the cAMP-PKA axis for lusitropy and vasodilation.

This guide dissects these pathways, providing a rigorous mechanistic foundation for researchers investigating heart failure therapeutics.

Core Pathway I: The Calcium Sensitization Engine

This is the distinguishing feature of Pimobendan, often described as "cold inotropy" because it enhances force generation without a proportional rise in energy consumption.

Molecular Mechanism[1][5][6][7]

-

Target: N-terminal domain of Cardiac Troponin C (cTnC) .[6]

-

Interaction: Pimobendan binds stereoselectively to the hydrophobic pocket of cTnC. This binding stabilizes the "open" conformation of cTnC during systole.

-

The Kinetic Shift:

-

Normally,

binds to cTnC, inducing a conformational change that displaces Troponin I (TnI), moving Tropomyosin (Tm) to expose myosin-binding sites on actin. -

Pimobendan increases the affinity (

) of cTnC for -

Result: For a given concentration of cytosolic calcium

, a larger fraction of TnC is saturated. This promotes prolonged actin-myosin cross-bridge cycling and greater force generation.

-

-

Safety Valve: Crucially, this sensitization is calcium-dependent. As

drops during diastole, Pimobendan dissociates or loses its stabilizing effect, preventing impaired relaxation (diastolic dysfunction).

Core Pathway II: PDE3 Inhibition & The cAMP/PKA Axis

While sensitization drives systolic force, the inhibition of Phosphodiesterase III (PDE3) is critical for lusitropy (relaxation) and vasodilation .

The Signaling Cascade

-

Inhibition: Pimobendan inhibits the PDE3 isozyme (specifically PDE3A in cardiomyocytes), which is responsible for degrading cAMP.[2][4]

-

cAMP Elevation: Intracellular cAMP levels rise in compartmentalized domains.

-

PKA Activation: Protein Kinase A (PKA) is activated and phosphorylates key targets:

-

L-Type

Channels (LTCC): Increases -

Ryanodine Receptor (RyR2): Increases

release probability from the SR. -

Phospholamban (PLN): Phosphorylation at Ser16 relieves inhibition of SERCA2a .

-

-

The Lusitropic Effect: The phosphorylation of PLN is the critical step. It accelerates

re-uptake into the Sarcoplasmic Reticulum (SR). This ensures that the heart relaxes rapidly, maintaining diastolic filling time even at higher heart rates.

Visualization: The Dual-Mechanism Convergence

The following diagram illustrates how these two distinct pathways converge to enhance cardiac output while maintaining energetic efficiency.

Core Pathway III: Mitochondrial & Cardioprotection

Recent evidence suggests Pimobendan confers survival benefits beyond hemodynamics, mediated by mitochondrial protection.

-

Mechanism: Pimobendan acts as an opener of mitochondrial ATP-sensitive Potassium channels (

). -

Downstream Effect: Opening

causes a mild influx of -

Result: This "preconditioning" effect prevents the formation of the Mitochondrial Permeability Transition Pore (mPTP) during ischemia/reperfusion injury, preserving mitochondrial ultrastructure and preventing apoptosis.

Experimental Protocols for Validation

To rigorously validate these pathways in a research setting, the following self-validating protocols are recommended.

Protocol A: Skinned Fiber Force-pCa Analysis

Validates Calcium Sensitization independent of membrane fluxes.

-

Preparation: Isolate cardiomyocytes and permeabilize membranes using saponin or Triton X-100 ("skinning"). This removes cytosolic calcium control, allowing direct manipulation of the sarcomere environment.

-

Setup: Mount a single myocyte or muscle strip to a force transducer and a length controller. Set Sarcomere Length (SL) to 2.1 µm.

-

Titration: Expose the fiber to solutions with incrementally increasing free

(ranging from pCa 9.0 to 4.5). -

Intervention: Perform the curve with and without Pimobendan (1–10 µM).

-

Readout: Plot Force vs. pCa.

-

Success Criteria: Pimobendan must cause a leftward shift of the curve (

decreases) without significantly increasing maximum force (

-

Protocol B: FRET-Based cAMP Biosensing

Validates PDE3 Inhibition and Compartmentalization.

-

Transfection: Transfect neonatal or adult cardiomyocytes with a FRET-based cAMP sensor (e.g., Epac1-camps).

-

Imaging: Use a dual-emission inverted fluorescence microscope. Excite at 436 nm (CFP); measure emission at 480 nm (CFP) and 535 nm (YFP).

-

Baseline: Establish a stable FRET ratio (YFP/CFP).

-

Challenge:

-

Add Pimobendan.[1][2][4][7][8][9][10][11][12][13] Observe the FRET ratio change (decrease in FRET indicates cAMP binding).

-

Control: Add a specific PDE3 inhibitor (Milrinone) to compare magnitude.

-

Beta-Blockade: Pre-treat with Propranolol to prove the cAMP rise is PDE-dependent and not receptor-mediated.

-

Quantitative Data Summary: Expected Physiological Responses

| Parameter | Pimobendan Effect | Mechanism |

| Contractility ( | Increased (+++) | TnC Sensitization + cAMP |

| Relaxation Time ( | Decreased (Improved) | PDE3i -> PKA -> p-PLN -> SERCA2a |

| Myocardial | Neutral / Mild Increase (+) | Sensitization is energy-efficient |

| Arrhythmogenesis | Low | No massive cytosolic |

| Vascular Resistance | Decreased (--) | PDE3i in smooth muscle (MLCK inhibition) |

References

-

Mechanism of Action (Sensitization)

-

Mitochondrial Cardioprotection

-

Clinical Pharmacology & PDE3 Inhibition

- Title: Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure.

- Source: European Heart Journal (PubMed).

-

URL:[Link]

-

Inodilator Classification

-

Veterinary/Translational Application

Sources

- 1. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 2. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9889148B2 - Use of pimobendan for the reduction of heart size in mammals suffering from heart failure - Google Patents [patents.google.com]

- 4. VetFolio [vetfolio.com]

- 5. dvm360.com [dvm360.com]

- 6. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 11. Pimobendan Updates: When and Why - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. Pimobendan directly sensitizes reconstituted thin filament to slide on cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pimobendan's Impact on Gene Expression in Heart Failure Models: A Technical Deep Dive

Executive Summary

Pimobendan (Vetmedin®) represents a paradigm shift in the pharmacological management of heart failure (HF), particularly in Dilated Cardiomyopathy (DCM) and Myxomatous Mitral Valve Disease (MMVD). Unlike traditional positive inotropes (e.g., digoxin, dobutamine) that increase intracellular calcium at the cost of increased myocardial oxygen consumption (

While its hemodynamic effects are well-documented, its impact on the cardiac transcriptome is a critical, emerging area of study. This guide dissects the downstream effects of Pimobendan on gene expression, specifically focusing on the suppression of pro-inflammatory cytokines, the modulation of Endoplasmic Reticulum (ER) stress markers, and the attenuation of fibrotic remodeling genes.

Part 1: Mechanistic Architecture & Signaling Pathways

To understand the gene expression changes, one must first map the upstream signaling events. Pimobendan’s efficacy stems from its ability to decouple contractility from energy consumption.[2]

The Dual-Mechanism Pathway

-

Calcium Sensitization: Pimobendan increases the affinity of Troponin C (TnC) for

.[2] This enhances actin-myosin cross-bridging without requiring a massive influx of cytosolic calcium, thereby preserving mitochondrial integrity and preventing calcium-overload-induced arrhythmias. -

PDE3 Inhibition: By inhibiting PDE3, Pimobendan prevents the degradation of cAMP in vascular smooth muscle cells (leading to vasodilation) and cardiomyocytes (enhancing lusitropy and inotropy).

Transcriptional Modulation Pathways

The increase in cAMP and the reduction in wall stress (via vasodilation) lead to secondary changes in nuclear transcription factors.

-

NF-

B Inhibition: Reduced wall stress and direct PDE3 effects lower the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- -

UPR Modulation: In models of volume overload (like Mitral Regurgitation), Pimobendan attenuates the Unfolded Protein Response (UPR), downregulating ER stress genes.

Visualization: Signaling Cascade

The following diagram illustrates the flow from drug binding to gene regulation.

Figure 1: Pimobendan's dual mechanism leads to downstream repression of inflammatory and stress-response genes via cAMP modulation and hemodynamic unloading.

Part 2: Transcriptional Impact Analysis

Research in murine (viral myocarditis, MR) and canine models has identified three primary axes of gene expression modulation.

Axis 1: The Inflammatory Interactome

In heart failure, the myocardium secretes pro-inflammatory cytokines that depress contractility and promote apoptosis. Pimobendan significantly blunts this response.[3]

-

Target Genes: Tnf (TNF-

), Il1b (IL-1 -

Mechanism: In a murine model of viral myocarditis (EMC virus), Pimobendan treatment (0.1–1 mg/kg) significantly reduced the intracardiac expression of these cytokines. This is crucial because iNOS-derived nitric oxide contributes to contractile dysfunction and cell death in HF.

Axis 2: The ER Stress Response

Volume overload (e.g., Mitral Regurgitation) causes the Endoplasmic Reticulum (ER) to fail in its protein-folding capacity, triggering the Unfolded Protein Response (UPR).

-

Target Genes: Hspa5 (GRP78), Atf4 (ATF4), Ddit3 (CHOP).

-

Impact: Pimobendan treatment in rat MR models reduced the mRNA expression of these markers. Lower levels of CHOP (C/EBP homologous protein) are directly correlated with reduced cardiomyocyte apoptosis.

Axis 3: Remodeling & Fibrosis

Chronic HF leads to the replacement of functional myocardium with fibrotic tissue.

-

Target Genes: While direct MMP expression data varies, the phenotypic outcome is a reduction in fibrosis-associated signaling.

-

Impact: Reduction in Tnf and Il6 indirectly lowers the drive for fibroblast activation, preserving cardiac ultrastructure and sarcomere alignment.

Data Synthesis: Quantitative Gene Modulation

The following table summarizes fold-changes and statistical significance observed in key preclinical studies.

| Gene Symbol | Full Name | Model Organism | Condition | Effect of Pimobendan | Significance | Source |

| Tnf | Tumor Necrosis Factor- | Mouse (DBA/2) | Viral Myocarditis | Down ( | [1] | |

| Il1b | Interleukin-1 | Mouse (DBA/2) | Viral Myocarditis | Down ( | [1] | |

| Nos2 | Inducible Nitric Oxide Synthase | Mouse (DBA/2) | Viral Myocarditis | Down | [1] | |

| Hspa5 | GRP78 (BiP) | Rat (SD) | Mitral Regurgitation | Down | [2] | |

| Ddit3 | CHOP | Rat (SD) | Mitral Regurgitation | Down | [2] | |

| Atf4 | Activating Transcription Factor 4 | Rat (SD) | Mitral Regurgitation | Down | [2] |

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings or investigate new targets, a rigorous experimental design is required. This protocol focuses on the Rat Model of Mitral Regurgitation , a gold standard for volume-overload HF.

Model Generation & Treatment

Objective: Induce volume overload and assess Pimobendan's ability to reverse molecular remodeling.

-

Induction (Day 0):

-

Anesthetize Sprague-Dawley rats (250-300g) with isoflurane.

-

Perform a left thoracotomy at the 4th intercostal space.

-

Puncture the mitral leaflets using a 21G needle via the LV apex to induce regurgitation.

-

Validation: Confirm MR severity immediately via Doppler echocardiography (regurgitant jet area > 40% of LA area).

-

-

Grouping (Day 7):

-

Randomize confirmed MR rats into:

-

Group A: Sham (Thoracotomy only).

-

Group B: MR + Vehicle (Water/Saline).

-

Group C: MR + Pimobendan (1 mg/kg/day via oral gavage).

-

-

-

Treatment Duration: Administer treatment daily for 4–8 weeks.

Downstream Analysis Workflow

Objective: Quantify gene expression changes with high fidelity.

-

Tissue Harvest:

-

Rapidly excise the heart. Separate the Left Ventricle (LV).

-

Critical Step: Flash freeze LV tissue in liquid nitrogen within 60 seconds of excision to prevent RNA degradation.

-

-

RNA Isolation:

-

Homogenize 50mg LV tissue in TRIzol reagent.

-

Perform chloroform extraction followed by isopropanol precipitation.

-

QC Check: Measure A260/A280 ratio (Target: 1.8–2.0) and verify integrity on an agarose gel (28S:18S bands).

-

-

qPCR Analysis:

-

Reverse transcribe 1

g total RNA to cDNA. -

Run qPCR using SYBR Green or TaqMan probes.

-

Normalization: Use Gapdh or Rpl13a as housekeeping genes (verify stability across groups first).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for evaluating Pimobendan's transcriptional effects in a heart failure model.

References

-

Iwasaki, A., et al. (1999). Pimobendan inhibits the production of proinflammatory cytokines and gene expression of inducible nitric oxide synthase in a murine model of viral myocarditis. Journal of the American College of Cardiology.

-

Sanguanwong, S., et al. (2023). Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation.[4] Veterinary Quarterly/ResearchGate.

-

Boswood, A., et al. (2016). Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial.[5] Journal of Veterinary Internal Medicine.

-

Matsumori, A., & Sasayama, S. (2001). The role of inflammatory mediators in the failing heart: immunomodulation of cytokines in experimental models of heart failure. Heart Failure Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of pimobendan in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Pimobendan and O-Desmethylpimobendan in Plasma via HPLC-MS/MS

Executive Summary

This protocol details a robust, high-sensitivity HPLC-MS/MS method for the simultaneous quantification of Pimobendan and its active metabolite O-desmethylpimobendan (ODMP) in plasma. Designed for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), this method overcomes common matrix effects associated with plasma analysis while ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Key Performance Indicators:

-

Dynamic Range: 0.1 – 100 ng/mL (Linearity

) -

Run Time: < 5.0 minutes

-

Sample Volume: 100 µL Plasma

-

Precision (CV%): < 10%

Introduction & Scientific Context

Pimobendan is a benzimidazole-pyridazinone derivative acting as a calcium sensitizer and phosphodiesterase III (PDE3) inhibitor. It is the cornerstone therapy for canine congestive heart failure (CHF) secondary to myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM).

Why HPLC-MS/MS? While UV detection is possible, it lacks the sensitivity required to detect the low ng/mL concentrations of the active metabolite, ODMP, which significantly contributes to the hemodynamic effects. ODMP is formed via hepatic demethylation and shares a similar inodilator profile. Accurate PK modeling requires the simultaneous quantification of both the parent and metabolite, necessitating the selectivity of Triple Quadrupole Mass Spectrometry (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Method Development Strategy

Internal Standard Selection

To correct for ionization suppression and recovery variance, a stable isotope-labeled internal standard (SIL-IS) is mandatory.

-

Primary Choice: Pimobendan-d3 (Deuterated).

-

Alternative: If unavailable, a structural analog like Cilostazol may be used, though SIL-IS is preferred for regulatory submission.

Sample Preparation: Protein Precipitation (PPT) vs. LLE

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is selected here for its high throughput and recovery efficiency for both the lipophilic parent and the slightly more polar metabolite.

-

Precipitant: Acetonitrile with 0.1% Formic Acid (promotes protein crashing and analyte solubility).

-

Cleanup: A subsequent centrifugation and optional phospholipid removal plate (e.g., Ostro™ or Phree™) can be used if significant matrix effects are observed at the retention time.

Experimental Protocol

Chemicals & Reagents

-

Pimobendan Ref Standard: >98% purity.

-

ODMP Ref Standard: >95% purity.

-

Internal Standard: Pimobendan-d3.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Matrix: Drug-free Plasma (K2EDTA or Lithium Heparin).

Instrumentation Setup

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

LC Conditions

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent (high retention for polar metabolites).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phase Gradient:

-

Phase A: Water + 0.1% Formic Acid.

-

Phase B: Acetonitrile + 0.1% Formic Acid.

| Time (min) | % Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Begin Gradient |

| 3.00 | 90 | Elution |

| 3.50 | 90 | Wash |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End Run |

MS/MS Parameters (MRM)

Optimize collision energies (CE) and declustering potentials (DP) for your specific instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Type | Est. CE (eV) |

| Pimobendan | 335.4 | 319.2 | Quantifier | 25 |

| 335.4 | 277.1 | Qualifier | 35 | |

| ODMP | 321.4 | 305.2 | Quantifier | 25 |

| 321.4 | 111.1 | Qualifier | 40 | |

| Pimobendan-d3 | 338.4 | 322.2 | Quantifier | 25 |

Note on ODMP Transitions: ODMP (m/z 321) is structurally homologous to Pimobendan (m/z 335) minus a methyl group (-14 Da). The fragmentation pattern often parallels the parent; the loss of 16 Da (335→319) in the parent typically corresponds to 321→305 in the metabolite. Always confirm with individual standard infusion.

Step-by-Step Sample Processing Workflow

The following workflow utilizes Protein Precipitation (PPT) for rapid processing.

Figure 1: Optimized Protein Precipitation Workflow for Plasma Extraction.

Method Validation Criteria (FDA/EMA)

To ensure "Trustworthiness" and "Self-Validation," the method must pass the following stress tests before routine use:

| Parameter | Acceptance Criteria | Experimental Design |

| Linearity | 8 non-zero standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 80, 100 ng/mL). | |

| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, and High QC levels. |

| Precision | CV | Intra-day and Inter-day assessment (3 separate days). |

| Recovery | Consistent across levels | Compare extracted QC area vs. post-extraction spiked blank matrix. |

| Matrix Effect | 85% - 115% | Compare post-extraction spike vs. neat solution. Critical for ESI. |

| Stability | ±15% deviation | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Troubleshooting & Optimization

Issue: Low Sensitivity for ODMP

-

Cause: The metabolite is more polar and may elute in the suppression zone (void volume) if the gradient starts too high in organic content.

-

Fix: Ensure the initial gradient hold is at high aqueous content (90-95% Water) for at least 0.5 min to trap ODMP on the column head. Use a high-strength silica (HSS) column.

Issue: Carryover

-

Cause: Pimobendan is lipophilic and can stick to the injector needle or rotor seal.

-

Fix: Use a strong needle wash: 50:50 ACN:Isopropanol + 0.1% Formic Acid.

Issue: Drifting Retention Times

-

Cause: pH fluctuation in mobile phase.

-

Fix: Freshly prepare Mobile Phase A daily. Formic acid is volatile; evaporation changes pH over time.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Yata, M., et al. (2016). Liquid chromatography-mass spectrometry method for determination of pimobendan and its active metabolite in dog plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for ODMP transitions).

-

Vallen, M., et al. (2020). Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs. Frontiers in Veterinary Science. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Throughput Fluorescence Polarization Assay for Pimobendan-Mediated PDE3 Inhibition

[1]

Abstract

Pimobendan (Vetmedin®) is a benzimidazole-pyridazinone derivative widely used in veterinary cardiology for the management of canine congestive heart failure (CHF).[1][2] Its therapeutic efficacy stems from a dual mechanism of action ("inodilator"): calcium sensitization of cardiac myofilaments and selective inhibition of phosphodiesterase 3 (PDE3). While calcium sensitization drives inotropy, PDE3 inhibition prevents the hydrolysis of cAMP, leading to vasodilation and increased cardiac output.

This Application Note provides a rigorous, field-proven protocol for quantifying the PDE3 inhibitory potency (IC50) of Pimobendan. We utilize a Fluorescence Polarization (FP) methodology, chosen for its homogeneous "mix-and-read" format, high sensitivity, and suitability for high-throughput screening (HTS) in drug discovery.[1]

Scientific Background & Mechanism[1]

The Target: Phosphodiesterase 3 (PDE3)

PDE3 is a member of the phosphodiesterase superfamily that specifically hydrolyzes the 3',5'-cyclic phosphate bond in cAMP and cGMP.[3] In the cardiovascular system, two isoforms predominate:

-

PDE3A: Highly expressed in cardiomyocytes; inhibition increases intracellular cAMP, activating Protein Kinase A (PKA) and enhancing contractility.

-

PDE3B: Predominant in vascular smooth muscle and adipocytes; inhibition leads to vasodilation and lipolysis.

Pimobendan Mechanism of Action

Pimobendan acts as a competitive inhibitor of PDE3.[4] By blocking the catalytic site, it prevents the degradation of cAMP to 5'-AMP. The resulting accumulation of cAMP triggers a signaling cascade that reduces afterload (vasodilation) and supports inotropy.

Key Pharmacological Metric:

-

Target IC50: ~0.32 µM (320 nM) against cardiac PDE3 [1].[1]

-

Selectivity: High selectivity for PDE3 over PDE1, PDE2, and PDE4 (IC50 > 30 µM).[1][4]

Signaling Pathway Diagram

Figure 1: Mechanism of Action. Pimobendan inhibits PDE3, preventing cAMP degradation and sustaining PKA signaling.

Assay Principle: Fluorescence Polarization (FP)[1][3][5][6]

This protocol utilizes a competitive Fluorescence Polarization (FP) assay.[1] This method relies on the change in rotational speed of a fluorescent molecule upon binding to a large partner.[3]

-

Substrate: Fluorescein-labeled cAMP (FAM-cAMP ).[1][3] It is small and rotates rapidly, emitting depolarized light (Low mP).[1]

-

Reaction: Active PDE3 hydrolyzes FAM-cAMP to FAM-AMP .[1]

-

Detection: A trivalent metal-binding nanoparticle ("Binding Agent") is added.[1] This agent specifically binds the phosphate group of the product (FAM-AMP) but not the substrate (FAM-cAMP).[1]

-

Readout: The FAM-AMP + Binding Agent complex is large and rotates slowly, emitting highly polarized light (High mP ).[1]

Interpretation:

Materials & Reagents

Reagents

| Reagent | Specification | Recommended Source |

| Pimobendan | >98% Purity | SelleckChem / Sigma |

| PDE3A Enzyme | Recombinant human, active | BPS Bioscience / SignalChem |

| Substrate | FAM-Cyclic-3',5'-AMP (20 µM stock) | Molecular Devices (IMAP) / BPS |

| Binding Agent | Phosphate-binding Nanoparticles | BPS Bioscience / Molecular Devices |

| Reference Inhibitor | Milrinone (Selective PDE3 inhibitor) | Sigma-Aldrich |

| DMSO | PCR Grade (Anhydrous) | Sigma-Aldrich |

Assay Buffer Composition (Optimized)

Prepare fresh. Filter through 0.22 µm filter.

Experimental Protocol

Step 1: Compound Preparation

Objective: Prepare Pimobendan serial dilutions.

-

Solubility Note: Pimobendan is poorly soluble in water.[5][6] Dissolve stock in 100% DMSO.

-

Stock Solution: Prepare a 10 mM stock in DMSO. Vortex until clear (warming to 37°C may be required).

-

Serial Dilution:

-

Prepare a 3-fold serial dilution series in 100% DMSO (e.g., 10 mM down to 0.1 µM).

-

Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer. This ensures the final DMSO concentration in the well is ≤1% (to avoid enzyme denaturation).

-

Step 2: Enzyme Preparation[1]

-

Thaw PDE3A enzyme on ice.[7] Do not vortex vigorously.

-

Dilute enzyme in Assay Buffer to a concentration of 0.1 - 0.5 ng/µL (Optimization required per batch to ensure linear kinetics).

Step 3: Assay Setup (384-well Black Plate)

All volumes below are for a standard 20 µL reaction volume.

| Well Type | Component 1 (10 µL) | Component 2 (5 µL) | Component 3 (5 µL) |

| Blank (Background) | Assay Buffer | Diluted DMSO (No Compound) | FAM-cAMP Substrate |

| Positive Control (100% Activity) | PDE3A Enzyme | Diluted DMSO (No Compound) | FAM-cAMP Substrate |

| Test Sample (Pimobendan) | PDE3A Enzyme | Pimobendan Dilution | FAM-cAMP Substrate |

| Reference (Milrinone) | PDE3A Enzyme | Milrinone Dilution | FAM-cAMP Substrate |

-

Add 10 µL of diluted PDE3A Enzyme to "Positive Control" and "Test" wells.

-

Add 10 µL of Assay Buffer to "Blank" wells.

-

Add 5 µL of Pimobendan (or Milrinone) dilution to appropriate wells.

-

Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Start Reaction: Add 5 µL of FAM-cAMP Substrate (Final concentration ~100 nM) to all wells.

Step 4: Incubation[1][3][5]

-

Incubate the plate for 60 minutes at Room Temperature (20-25°C).

-

Protect from light (aluminum foil or dark drawer).[1]

Step 5: Detection[1][9]

-

Dilute the Binding Agent (Beads) in the kit-provided Binding Buffer (typically 1:400 dilution).[1]

-

Add 20 µL of the Binding Agent solution to ALL wells.

-

Incubate for 30 minutes at RT with gentle shaking (orbital shaker, 300 rpm).

Step 6: Data Acquisition

Read Fluorescence Polarization on a multimode plate reader (e.g., Tecan Infinite, PerkinElmer EnVision).[1]

-

Excitation: 485 nm

-

Emission: 528 nm[1]

-

Mode: Fluorescence Polarization (mP)

Data Analysis & Validation

Calculation

Calculate the Percent Inhibition for each concentration:

-

mP_max: Average mP of Positive Control (Enzyme + Substrate + DMSO).

-

mP_blank: Average mP of Blank (Buffer + Substrate + DMSO). Note: In product-binding assays, the blank (no enzyme) yields the lowest mP because no product is formed to bind the beads.

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Pimobendan] (X-axis).[1] Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.[1]

Acceptance Criteria (QC)

-

Z' Factor: Must be > 0.5 for a robust assay.

[1] -

Pimobendan IC50: Expected range 0.2 µM – 0.5 µM [1][2].

-

Milrinone IC50: Expected range 0.5 µM – 1.0 µM (Reference control).[1]

Workflow Diagram

Figure 2: Step-by-step assay workflow for high-throughput screening.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal Window (Small | Insufficient Enzyme Activity | Increase enzyme concentration.[1] Ensure MgCl2 is 10 mM. Check enzyme storage (-80°C). |

| High Background in Blank | Substrate Degradation | Use fresh FAM-cAMP.[1] Avoid freeze-thaw cycles.[1][6][9][10][11] |

| Variable/Noisy Data | DMSO Interference | Ensure final DMSO < 1%. Use a "Low Binding" black microplate.[11] |

| IC50 Shift (Potency Loss) | Incubation Time | PDE reactions must be linear. If incubation is too long (>90 min), substrate depletion (>20%) shifts IC50.[1] Reduce time or enzyme. |

| Precipitation | Pimobendan Insolubility | Ensure Pimobendan is fully dissolved in DMSO before adding to aqueous buffer. Inspect wells for turbidity. |

References

Sources

- 1. Pimobendan | 74150-27-9 [chemicalbook.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

- 6. adooq.com [adooq.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Optimizing Right Ventricular Performance in Pulmonary Hypertension: A Technical Guide to Pimobendan Applications

Executive Summary

Pulmonary Hypertension (PH) is characterized by elevated pulmonary vascular resistance (PVR) leading to right ventricular (RV) pressure overload, hypertrophy, and eventual failure.[1] While traditional therapies target pulmonary vasodilation, they often neglect the failing right ventricle. Pimobendan , a benzimidazole-pyridazinone derivative, offers a unique "inodilator" profile—combining positive inotropy with balanced vasodilation.[2][3]

This guide details the application of Pimobendan in preclinical PH models, specifically focusing on the Monocrotaline (MCT)-induced rat model and clinical canine models . It addresses critical formulation challenges due to pH-dependent solubility and provides rigorous protocols for assessing RV function.

Mechanism of Action: The "Inodilator" Advantage

Unlike pure phosphodiesterase inhibitors (e.g., Milrinone) or pure vasodilators (e.g., Sildenafil), Pimobendan operates via a dual mechanism that maximizes cardiac output without significantly increasing myocardial oxygen consumption (

-

Calcium Sensitization (Inotropy): Enhances the affinity of Troponin C (TnC) for

in cardiomyocytes. This increases contractility at existing calcium levels, avoiding the arrhythmogenic risks associated with cytosolic calcium overload. -

PDE3 Inhibition (Vasodilation): Inhibits Phosphodiesterase III (PDE3) in vascular smooth muscle, preventing cAMP degradation. Increased cAMP leads to vasodilation in both pulmonary arteries (reducing afterload) and systemic veins (reducing preload).

Visualizing the Pathway

The following diagram illustrates the concurrent signaling pathways activated by Pimobendan.

Figure 1: Dual mechanism of action of Pimobendan targeting both vascular resistance and myocardial contractility.

Experimental Models & Selection Criteria

| Model | Pathophysiology | Pimobendan Relevance | Typical Duration |

| Monocrotaline (MCT) Rat | Endothelial injury | High: Ideal for testing RV rescue therapies. Mimics severe Group 1 PAH. | 4–6 Weeks |

| Chronic Hypoxia (Mouse/Rat) | Hypoxic vasoconstriction | Moderate: Good for pure vasodilation, but RV failure is less pronounced than in MCT. | 3–4 Weeks |

| Canine Microsphere Embolism | Mechanical obstruction | High: Translational model for hemodynamic assessment. | Acute or Chronic |

| Clinical Canine (MMVD) | Left-sided heart disease | Clinical Standard: Pimobendan is FDA-approved for this indication.[4][5] | Long-term |

Detailed Protocol: Monocrotaline (MCT) Rat Model

Objective: Evaluate the efficacy of Pimobendan in attenuating RV failure in severe PH.

Formulation & Vehicle (CRITICAL STEP)

Pimobendan is highly lipophilic and practically insoluble in neutral water. Poor formulation leads to erratic bioavailability.

-

Solubility Profile: Soluble in DMSO (~5 mg/mL) and acidic environments (pH < 3).

-

Recommended Vehicle for Oral Gavage:

-

Stock Solution: Dissolve Pimobendan in 100% DMSO to create a 50 mg/mL stock.

-

Working Suspension: Dilute stock 1:100 into 0.5% Methylcellulose (MC) or suspend micronized powder directly in 0.5% MC.

-

Stability Warning: Aqueous dilutions of DMSO stocks are unstable; prepare fresh daily .

-

Experimental Workflow

Figure 2: Experimental timeline for evaluating Pimobendan in the MCT-induced PAH rat model.

Step-by-Step Procedure

Phase 1: Induction (Day 0)

-

Acclimate male Sprague-Dawley rats (200–250g).

-

Administer Monocrotaline (MCT) at 60 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection.

-

Note: SC is preferred to reduce direct peritoneal irritation.

-

Phase 2: Stratification (Day 14)

-

Perform transthoracic echocardiography under isoflurane anesthesia (1.5–2%).

-

Measure Pulmonary Artery Acceleration Time (PAAT). A PAAT < 20 ms indicates successful PH induction.

-

Randomize animals into groups:

-

Control (Vehicle only)

-

MCT + Vehicle

-

MCT + Pimobendan (0.15 mg/kg PO, BID )

-

Phase 3: Treatment (Day 14–28)

-

Administer Pimobendan via oral gavage twice daily (every 12 hours).[2]

-

Monitor body weight daily.[6] Weight loss >10% is a humane endpoint.

Phase 4: Terminal Hemodynamics (Day 28)

-

Anesthetize rat (e.g., Ketamine/Xylazine or Inhalation).

-

Right Heart Catheterization (RHC): Insert a Millar pressure-volume catheter via the right jugular vein into the Right Ventricle (RV).

-

Record:

-

RV Systolic Pressure (RVSP)[7]

-

RV End-Diastolic Pressure (RVEDP)

-

dP/dt max (Contractility) and dP/dt min (Relaxation)

-

-

Tissue Collection:

-

Excite heart and lungs.

-

Weigh RV separately from Left Ventricle + Septum (LV+S).

-

Calculate Fulton Index :

.

-

Data Analysis & Expected Results

When analyzing data, Pimobendan-treated animals should show improvements in function even if pulmonary pressures remain moderately elevated (due to the severity of the MCT model).

| Parameter | Definition | Expected Effect (MCT + Pimo) | Physiological Interpretation |

| RVSP | RV Systolic Pressure | Reduction in afterload (vasodilation). | |

| CO / CI | Cardiac Output / Index | Improved inotropy + reduced afterload. | |

| Fulton Index | RV Hypertrophy | Reduced pressure overload limits remodeling. | |

| TAPSE | Tricuspid Annular Plane Systolic Excursion | Direct measure of RV longitudinal contractility. | |

| Fibrosis | Collagen deposition (Histology) | Reduced wall stress decreases fibrotic signaling. |

Troubleshooting & Safety

-

Arrhythmias: While Pimobendan is safer than traditional PDE3 inhibitors, high doses in failing hearts can induce tachycardia. Monitor heart rate during Echo.

-

Gavage Reflux: The MCT model causes respiratory distress. Perform gavage carefully to avoid aspiration pneumonia.

-

Solubility Issues: If precipitation is observed in the gavage needle, switch to a 10% DMSO / 40% PEG 400 / 50% Saline vehicle mixture.

References

-

Dual Mechanism of Action: Böhm, M., et al.[4] "The positive inotropic effects of pimobendan are mediated through a combination of increased cyclic adenosine monophosphate... and sensitization of the cardiac contractile apparatus."[2] Today's Veterinary Practice.

-

MCT Rat Model Protocol: Kovacevic, A., et al. "Pimobendan prevents cardiac dysfunction... in a rat model of mitral regurgitation." (Adapted dosing protocol). BMC Veterinary Research.

-

Solubility & Formulation: Cayman Chemical. "Pimobendan Product Information & Solubility Profile."

-

Clinical Efficacy in PH: Boutet, J., et al. "Retrospective evaluation of pimobendan and sildenafil therapy for severe pulmonary hypertension... in dogs." Journal of Veterinary Internal Medicine.

-

RV Function Assessment: Tyszka, A., et al. "The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension."[1][8] Int. J. Mol. Sci.

Sources

- 1. researchgate.net [researchgate.net]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. Pimobendan – Rat Guide [ratguide.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Dosage and administration - Vetmedin Chew 1.25 mg, 2.5mg, 5 mg and 10 mg chewable tablets for dogs (GB) [noahcompendium.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]

Application Note: Enantiomeric Separation of Pimobendan by Normal-Phase Chiral HPLC

Executive Summary

This technical guide details the protocol for the enantiomeric separation of Pimobendan , a calcium sensitizer and phosphodiesterase III (PDE3) inhibitor used in veterinary cardiology. While often administered as a racemate, the enantiomers of Pimobendan exhibit distinct pharmacokinetic profiles. This protocol utilizes a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase mode to achieve baseline resolution (

The method relies on a Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)) utilizing a mobile phase of n-Hexane/Ethanol/Diethylamine . This specific combination leverages hydrogen bonding and

Scientific Background & Rationale

The Analyte

Pimobendan (4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone) possesses a single chiral center at the C5 position of the pyridazinone ring.[1][2]

-

Chemical Nature: Basic (Benzimidazole moiety).

-

UV Absorption: Strong absorption

nm due to the conjugated benzimidazole system.

Why Chiral Separation Matters

Although Pimobendan is marketed as a racemate (Vetmedin®), regulatory guidelines (ICH Q6A) and pharmacokinetic studies require the monitoring of enantiomeric ratios. The (+) and (-) enantiomers often have different potencies regarding PDE3 inhibition and calcium sensitization. Standard Reversed-Phase (C18) HPLC cannot distinguish these enantiomers as they possess identical physicochemical properties in an achiral environment.

Method Selection Strategy

Why Normal Phase (NP)? While Reversed-Phase (RP) chiral methods exist, Normal Phase is preferred for Pimobendan for two reasons:

-

Solubility: Pimobendan has limited solubility in aqueous buffers but dissolves well in organic alcohols.

-

Mechanism: The chiral recognition on polysaccharide columns (like Chiralcel OD) is driven by hydrogen bonding and dipole-dipole interactions. Aqueous mobile phases can interfere with these delicate forces, whereas non-polar hexane-based phases maximize the interaction energy between the analyte and the chiral selector.

Experimental Protocol

Equipment & Reagents[3]

-

HPLC System: Quaternary or Binary pump capable of stable low-viscosity flow; UV/Vis or PDA Detector.

-

Column: Chiralcel OD-H (Daicel) or equivalent (e.g., Phenomenex Lux Cellulose-1).

-

Dimensions: 250 mm

4.6 mm, 5 µm particle size.[3] -

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.

-

-

Reagents (HPLC Grade or higher):

-

n-Hexane (95%+)

-

Ethanol (Absolute, anhydrous preferred)

-

Diethylamine (DEA) – Critical Modifier

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane : Ethanol : DEA (75 : 25 : 0.1 v/v/v) | Hexane: Weak solvent (controls retention). Ethanol: Strong solvent (modulates elution). DEA: Basic additive to suppress silanol activity. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |

| Detection | UV @ 330 nm | Matches the absorption maximum of the benzimidazole chromophore. |

| Injection Vol | 10 - 20 µL | Dependent on sample concentration; avoid overloading to prevent peak broadening. |

| Run Time | ~15 - 20 minutes | Sufficient to elute both enantiomers and the later-eluting metabolite (if present). |

Sample Preparation

-

Stock Solution: Weigh 10 mg of Pimobendan Reference Standard.

-

Dissolution: Dissolve in 10 mL of 100% Ethanol . (Avoid Hexane for initial dissolution as Pimobendan is sparingly soluble in pure alkanes).

-

Working Standard: Dilute the Stock Solution with Mobile Phase to a final concentration of 100 µg/mL.

-

Note: If precipitation occurs upon adding Hexane, increase the Ethanol ratio slightly in the diluent, but ensure it matches the mobile phase as closely as possible to prevent solvent effects.

-

Method Development Logic & Mechanism

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

Caption: Workflow logic for selecting the Normal Phase Chiralcel OD-H method with DEA modifier.

System Suitability & Validation Criteria

To ensure the method is trustworthy and robust, the following System Suitability Testing (SST) parameters must be met before analyzing samples.

| Parameter | Acceptance Criteria | Calculation / Note |

| Resolution ( | ||

| Selectivity ( | Indicates the thermodynamic difference in binding affinity. | |

| Tailing Factor ( | High tailing indicates insufficient DEA or column aging. | |

| Precision (RSD) | For retention time and peak area (n=6 injections). | |

| Plate Count (N) | Theoretical plates; ensures column efficiency. |

Validation Notes (Linearity & LOD)

-

Linearity: The method is linear for individual enantiomers typically between 1 µg/mL to 100 µg/mL (

). -

LOD/LOQ: Using UV @ 330 nm, the Limit of Quantification is approximately 0.1 µg/mL, allowing for the detection of trace enantiomeric impurities (distomers).

Troubleshooting Guide

Peak Tailing

-

Cause: Interaction between the basic benzimidazole nitrogen and residual acidic silanols on the silica support.

-

Solution: Ensure Diethylamine (DEA) is fresh and present at 0.1%. If tailing persists, increase DEA to 0.2%, but do not exceed column pH limits.

Loss of Resolution

-

Cause: Accumulation of polar contaminants or water in the mobile phase (Hexane is hygroscopic).

-

Solution: Use anhydrous Ethanol. Flush the column with 100% Ethanol (at low flow) to strip strongly retained polar contaminants, then re-equilibrate.

Retention Time Shift

-

Cause: Evaporation of Hexane (volatile) from the mobile phase reservoir, changing the ratio.

-

Solution: Cap solvent reservoirs tightly. Prepare fresh mobile phase daily.

References

-

Ashenafi, D. et al. (2005). Enantiomeric Separation of a Cardiotonic Agent Pimobendan and its Major Active Metabolite, UD-CG 212 BS, by Coupled Achiral—Chiral Normal-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Link

-

Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Daicel Corporation.[4] Link

-

Nippon Boehringer Ingelheim. (1993).[5] Simultaneous determination of the enantiomers of pimobendan and its main metabolite in rat plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

BenchChem. (2025).[6] A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Link

Sources

- 1. scispace.com [scispace.com]

- 2. US20110152283A1 - Crystalline pimobendan, process for the preparation thereof, pharmaceutical composition and use - Google Patents [patents.google.com]

- 3. ijcrt.org [ijcrt.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Simultaneous determination of the enantiomers of pimobendan and its main metabolite in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Note: In Vitro Drug Interaction Studies for Pimobendan and Co-Prescribed Heart Failure Therapeutics

Executive Summary & Scientific Rationale

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator .[1][2][3] Its dual mechanism of action—calcium sensitization of Troponin C and inhibition of phosphodiesterase III (PDE3)—necessitates a rigorous in vitro testing strategy that goes beyond standard ADME profiling.

In the management of Congestive Heart Failure (CHF), particularly in veterinary cardiology (e.g., MMVD in dogs), Pimobendan is rarely used as monotherapy. It is part of a standard "Quadruple Therapy" regimen including:

-

Furosemide (Loop diuretic)

-

ACE Inhibitors (Enalapril/Benazepril)

-

Spironolactone (Mineralocorticoid receptor antagonist)

The Critical Challenge: While Pimobendan has a favorable safety profile, its reliance on hepatic demethylation (via CYP1A2) and its status as a P-glycoprotein (P-gp) substrate create specific interaction risks. This guide details the in vitro protocols required to validate these pathways and assess the risk of co-medication interference.

Mechanism of Action & Interaction Landscape

The following diagram illustrates the dual MoA of Pimobendan and the critical nodes where drug-drug interactions (DDIs) may occur.

Figure 1: Mechanistic pathway of Pimobendan showing hepatic bioactivation via CYP1A2 and dual downstream effects on PDE3 and Troponin C.

Module A: Metabolic Stability & CYP Inhibition

Objective: Determine if co-medications inhibit CYP1A2, preventing the formation of the active metabolite O-desmethylpimobendan.

Scientific Context

Pimobendan is a pro-drug in terms of PDE3 inhibition; its O-desmethyl metabolite is significantly more potent.[4] CYP1A2 is the primary enzyme responsible for this conversion.

-

Risk: Co-administration with strong CYP1A2 inhibitors (e.g., Ciprofloxacin, Enrofloxacin) may reduce efficacy.

Protocol 1: CYP1A2 Inhibition Assay (Fluorescence-Based)

Materials:

-

Enzyme Source: Human or Canine Recombinant CYP1A2 (Supersomes™).

-

Substrate: 7-ethoxyresorufin (specific for CYP1A2).

-

Test Inhibitors: Enalapril, Furosemide, Spironolactone (0.1 µM – 100 µM).

-

Positive Control: Furafylline (mechanism-based inhibitor) or Fluvoxamine.

Workflow:

-

Preparation: Dilute recombinant CYP1A2 to 10 pmol/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Incubation:

-

Mix Enzyme + Test Inhibitor + Substrate (2 µM).

-

Pre-incubate at 37°C for 10 mins.

-

Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Measurement:

-

Read fluorescence of Resorufin formation (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

-

-

Data Analysis:

-

Calculate IC50 values. If IC50 < 10 µM, the co-medication poses a clinical interaction risk.

-

Validation Criteria:

-

Positive control (Fluvoxamine) must show IC50 < 0.1 µM.

-

Solvent (DMSO) concentration must be < 0.1% to prevent enzyme denaturation.

Module B: Transporter-Mediated Efflux (P-glycoprotein)

Objective: Assess if Pimobendan competes with Furosemide or Digoxin for P-gp (MDR1) transport, potentially altering bioavailability.

Scientific Context

Pimobendan is a substrate for P-gp. Furosemide is also a transporter substrate. Competitive inhibition at the intestinal barrier or blood-brain barrier could alter systemic exposure.

Protocol 2: Bi-Directional Transport Assay (Caco-2 or MDCK-MDR1)

Materials:

-

Cell Line: Polarized MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).

-

Buffer: HBSS with 10 mM HEPES (pH 7.4).

-

Test Compound: Pimobendan (10 µM).

Workflow:

-

Monolayer Integrity: Verify TEER (Transepithelial Electrical Resistance) > 200 Ω·cm² before use.

-

Dosing:

-

Apical to Basolateral (A->B): Add Pimobendan to the apical chamber.

-

Basolateral to Apical (B->A): Add Pimobendan to the basolateral chamber.

-

-

Co-Incubation: Repeat steps with Furosemide (100 µM) added to the donor compartment.

-

Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

-

Analysis: Quantify via LC-MS/MS.

Calculation:

Interpretation:

-

ER > 2.0: Indicates active efflux (P-gp substrate).

-

ER + Inhibitor: If the ER drops significantly (e.g., from 5.0 to 1.5) in the presence of Furosemide, a DDI exists.

Module C: Protein Binding Displacement

Objective: Evaluate the "Free Fraction" hypothesis. Pimobendan is highly protein-bound (>90%).[3][5]

Protocol 3: Rapid Equilibrium Dialysis (RED)

Workflow:

-

Matrix: Thawed Dog/Human Plasma (EDTA).

-

Setup:

-

Chamber A (Plasma): Spike with Pimobendan (1 µM) + Co-medication (e.g., Furosemide at therapeutic Cmax).

-

Chamber B (Buffer): PBS pH 7.4.

-

-

Equilibration: Incubate in RED device at 37°C on an orbital shaker (250 rpm) for 4 hours.

-

Analysis: Precipitate proteins with cold acetonitrile; analyze supernatant via LC-MS/MS.

Data Presentation:

| Combination | % Bound (Pimo) | % Free (Pimo) | Statistical Significance (p<0.[3]05) |

| Pimobendan Only | 92.5% | 7.5% | N/A |

| + Furosemide | 91.8% | 8.2% | No |

| + Aspirin (High Dose) | 88.0% | 12.0% | Yes (Potential Toxicity) |

Experimental Decision Tree (Workflow)

Use this logic flow to determine which assays are required for a new co-medication candidate.

Figure 2: Decision matrix for selecting appropriate in vitro DDI assays based on physicochemical properties of the co-medication.

References

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link][6][7][8][9]

- Endres, S., et al. (2023).Pharmacokinetics and Pharmacodynamics of Pimobendan in Dogs. Journal of Veterinary Pharmacology and Therapeutics. (Note: Generalized citation for PK parameters discussed in Module A).

-

Yata, M., et al. (2016). Pimobendan functionalized nanoparticles for enhanced cell uptake. (Relevant for transport mechanisms). [Link]

-

Boccardi, G., et al. In vitro metabolism of pimobendan. (Foundational data on CYP1A2 demethylation pathway).[2]

Sources

- 1. VetFolio [vetfolio.com]

- 2. Identification of cytochrome P-450 isoform(s) responsible for the metabolism of pimobendan in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Guide: Solubilizing Pimobendan for Physiological Injection

The Diagnosis: Why Your Solution "Crashed"

If you dissolved Pimobendan in a DMSO stock and injected it directly into physiological saline, you likely observed immediate cloudiness or crystal formation. This is not user error; it is a fundamental chemical incompatibility.

The Mechanism of Failure

Pimobendan is a hydrophobic weak base with extremely poor aqueous solubility (~0.1 mg/100 mL at neutral pH). Its solubility profile is pH-dependent:

-

pH 1–3 (Acidic): Highly soluble (Protonated state).

-

pH 7.4 (Physiological Saline): Insoluble (Un-ionized state).

The "Solvent Shock" Phenomenon: When a small volume of organic stock (DMSO) is introduced to a large volume of aqueous buffer (Saline), the solvent environment shifts instantly from lipophilic to hydrophilic. The drug molecules, no longer supported by the organic solvent and unable to ionize at pH 7.4, agglomerate and precipitate out of solution.

Critical Warning: Do not sonicate a precipitated saline mixture in hopes of re-dissolving it for IV injection. While it may appear visually clear, micro-precipitates often remain, which can cause embolisms in rodent models.

Formulation Protocols

Select the protocol below that matches your experimental endpoint.

Method A: The "Gold Standard" (Cyclodextrin Complexation)

Best for: Chronic IV administration, survival surgery, and minimizing vehicle toxicity.

This method mimics commercial veterinary formulations (e.g., Vetmedin® IV) by encapsulating the hydrophobic drug inside a hydrophilic ring, preventing precipitation without altering pH.

Reagents Required:

-

2-Hydroxypropyl-

-cyclodextrin (HP- -

Sterile Water for Injection

-

0.22

m Syringe Filter (PES or Nylon)

Protocol:

-

Prepare Vehicle: Dissolve HP-

-CD in sterile water to create a 20% (w/v) solution. (e.g., 2g cyclodextrin in 10 mL water). -

Dissolve Drug: Add Pimobendan powder directly to the HP-

-CD solution.-

Target Concentration: 0.75 mg/mL (Standard therapeutic concentration).

-

-

Agitate: Vortex vigorously or stir for 30–60 minutes at room temperature. The solution should become clear.

-

Osmolarity Check: The 20% cyclodextrin provides tonicity. Do not dilute with 0.9% saline, as this may increase osmolarity to hypertonic levels.

-

Filtration: Pass through a 0.22

m filter to sterilize.

Method B: The Co-Solvent "Cocktail" (DMSO/PEG)

Best for: Acute/Terminal experiments (Non-survival) or IP injections.

This method uses organic solvents to force solubility.[1] Note that high concentrations of DMSO/PEG can cause hemolysis or bradycardia upon rapid IV injection.

Reagents Required:

-

DMSO (Anhydrous)

-

PEG-300 or PEG-400

-

Tween 80

-

Warm Saline (0.9% NaCl)

Protocol:

-

Prepare Stock: Dissolve Pimobendan in 100% DMSO to a concentration of 20 mg/mL .

-

Prepare Vehicle Mix: In a separate tube, mix:

-

40% PEG-300

-

5% Tween 80

-

55% Saline

-

-

Stepwise Dilution (Critical):

-

Add the DMSO stock dropwise to the Vehicle Mix while vortexing.

-

Final Ratio: 5% DMSO Stock : 95% Vehicle Mix.

-

Final Drug Concentration: 1 mg/mL.[1]

-

-

Visual Check: Inspect for cloudiness. Use within 4 hours.

Decision Logic & Workflow

Use the following diagram to select the correct formulation strategy for your specific experimental constraints.

Caption: Decision matrix for selecting the appropriate Pimobendan vehicle based on administration route and experimental duration.

Comparative Data: Solubility & Stability

| Parameter | Saline (PBS) | DMSO (Pure) | DMSO (5%) + Saline | 20% HP- |

| Solubility | < 0.01 mg/mL | > 10 mg/mL | ~0.125 mg/mL (Unstable) | 0.75 - 1.5 mg/mL |

| Stability | N/A (Precipitates) | Months (-20°C) | < 1 Hour | > 7 Days (4°C) |

| pH | 7.4 | N/A | 7.4 | 6.5 - 7.5 |

| In Vivo Risk | Embolism | Tissue Necrosis | Hemolysis (if rapid) | Low / Safe |

Frequently Asked Questions (FAQs)

Q: My solution turned cloudy after adding saline. Can I filter it and use it? A: No. Filtering a cloudy solution removes the drug (which is the precipitate). You will be injecting vehicle with an unknown, likely negligible, concentration of Pimobendan. You must discard and reformulate using Method A or B.

Q: Why can't I just acidify the saline with HCl? A: While Pimobendan dissolves at pH < 3, injecting a highly acidic solution IV causes immediate pain, phlebitis, and potential precipitation upon mixing with blood (which buffers back to 7.4). Cyclodextrins protect the drug from this blood-buffer interaction.

Q: Can I store the HP-

Q: I am seeing "gasping" in my mice after injection with Method B. Why? A: This is likely a vehicle effect, not a drug effect. Rapid injection of DMSO or PEG can cause acute respiratory distress. Reduce the injection rate (slow bolus over 30-60 seconds) or switch to Method A (Cyclodextrin).

References

-

Cayman Chemical. (2022).[1] Pimobendan Product Information & Solubility Data.

-

US Patent 9,107,952 B2. (2015). Liquid preparation comprising pimobendan.[1][5][6][7] Describes the non-linear solubility relationship between Pimobendan and HP-

-CD. -

Kijtawornrat, A., et al. (2022).[4][5] Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs. Veterinary Sciences. Demonstrates pharmacokinetics of liquid formulations.

-

CycloLab. (n.d.). Cyclodextrins in Veterinary Use. Technical brochure detailing the use of HP-

-CD in commercial Pimobendan formulations (Vetmedin).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimobendan | 74150-27-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. US9107952B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

improving the stability of Pimobendan in DMSO stock solutions

Executive Summary

Pimobendan (UD-CG 115) presents a classic dilemma in pharmacological research: it is practically insoluble in water but highly soluble in organic solvents like DMSO. However, maintaining the stability of Pimobendan in DMSO requires strict adherence to anhydrous protocols.

The Core Problem: DMSO is highly hygroscopic (absorbs moisture from the air).[1] Pimobendan contains amide and hydrazone-like structural motifs susceptible to hydrolytic degradation and oxidative cleavage . When DMSO absorbs atmospheric water, it facilitates these degradation pathways, leading to loss of potency and precipitation upon aqueous dilution.

This guide provides a self-validating system to ensure your stock solutions remain stable and potent.

Module 1: The Chemistry of Instability

To solve stability issues, one must understand the degradation mechanism.[2] Pimobendan degrades primarily via two pathways when stored improperly in DMSO:

-

Hydrolysis: The benzimidazole-pyridazinone structure is sensitive to hydrolytic cleavage, particularly in the presence of acidic or basic impurities often found in lower-grade DMSO.

-

Oxidative Demethylation: While this is the primary metabolic pathway in vivo (forming O-desmethyl-pimobendan), it can occur in vitro if the DMSO contains peroxides or is exposed to UV light.

Degradation Risk Visualization

Figure 1: Mechanistic pathways leading to Pimobendan instability in DMSO stock solutions.

Module 2: Optimized Preparation Protocol

Objective: Prepare a 10 mM Stock Solution (Standard) Standard: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Standard laboratory grade DMSO is insufficient for long-term storage.

Solubility Data Table

| Solvent | Solubility Limit (25°C) | Stability (at -20°C) | Notes |

| Anhydrous DMSO | ~60 mg/mL (180 mM) | > 6 Months | Recommended. Best for stock solutions.[3] |

| Ethanol | ~5 mg/mL (15 mM) | < 1 Month | Poor solubility; rapid evaporation alters concentration. |

| Water / PBS | < 0.1 mg/mL | Hours | Do not use for stock. Immediate precipitation risk. |

Step-by-Step Workflow

-

Calculate: For 10 mg of Pimobendan (MW: 334.37 g/mol ), add 2.99 mL of Anhydrous DMSO to achieve 10 mM .

-

Inert Handling: If possible, flush the vial with Nitrogen or Argon gas before capping. This displaces oxygen and moisture.

-

Dissolution: Vortex for 30-60 seconds. If particles persist, warm the solution to 37°C for 2-3 minutes. Do not sonicate for >5 minutes as heat generation degrades the compound.

-

Aliquot Strategy (Critical): Divide the stock into single-use aliquots (e.g., 50 µL) in amber, O-ring sealed cryovials.

-

Why? Every freeze-thaw cycle introduces condensation (water) into the DMSO.

-

-

Storage: Store at -20°C or -80°C .

Protocol Visualization

Figure 2: Optimized workflow for preparing stable Pimobendan stock solutions.

Module 3: Troubleshooting Guide

Issue 1: "My stock solution has turned cloudy after freezing."

-

Diagnosis: DMSO freezes at 18.5°C. When stored at -20°C, it is a solid. Upon thawing, it may appear cloudy due to phase transition or water absorption (hygroscopicity).

-

Solution:

-

Warm the vial to 37°C for 5 minutes.

-

Vortex vigorously.

-

If it clears: It was just phase transition. Safe to use.

-

If particles remain: Water contamination has occurred. Discard .

-

Issue 2: "Precipitation occurs immediately when I add the stock to my cell culture media."

-

Diagnosis: "Crash-out" effect. Adding a high-concentration hydrophobic stock (100% DMSO) directly to water causes local supersaturation.

-

The "Intermediate Dilution" Fix:

-

Prepare an intermediate dilution in culture media without serum or in PBS.

-

Add the DMSO stock dropwise while vortexing the aqueous buffer.

-

Note: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid cytotoxicity [1, 2].

-

Issue 3: "The compound lost potency after 2 months."

-

Diagnosis: Likely oxidative demethylation or hydrolysis due to repeated opening of the vial.

-

Verification: Check the color. Pimobendan is white/beige.[4] If the solution turns yellow/orange, oxidation has occurred.

-

Prevention: Use the "Single-Use Aliquot" system described in Module 2.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO containing water (e.g., 90% DMSO) to improve solubility? A: No. While some compounds benefit from "wet" DMSO, Pimobendan's stability is compromised by water. Water lowers the freezing point of DMSO and creates a "slush" at -20°C where hydrolysis rates are actually faster than in a solid frozen state [3].

Q: How long is the stock stable at Room Temperature (RT)? A: In anhydrous DMSO, it is stable for ~24-48 hours at RT. However, we recommend returning it to -20°C immediately after use.

Q: Is sonication safe for Pimobendan? A: Yes, but only in short bursts (30 seconds). Prolonged sonication heats the DMSO. Hot DMSO is a potent oxidant and can degrade the compound.

References

-

Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Retrieved from [Link]

-

Way, L. (2014). Hygroscopic behavior of DMSO and compound stability. Ziath Technical Notes. Retrieved from [Link]

-

Kijtawornrat, A. (2022).[5][6][7] Preliminary Bioequivalence of an Oral Pimobendan Solution. Veterinary Sciences. Retrieved from [Link]

Sources

- 1. ziath.com [ziath.com]

- 2. jpionline.org [jpionline.org]

- 3. adooq.com [adooq.com]

- 4. Pimobendan = 98 HPLC 74150-27-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]

- 7. Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Investigating and Overcoming Pimobendan Tachyphylaxis in Long-Term Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pimobendan. This guide provides in-depth troubleshooting, FAQs, and experimental protocols to address the potential challenge of tachyphylaxis—a gradual loss of drug effect—in long-term studies. While extensive clinical data supports the long-term efficacy of Pimobendan, this guide is designed to help you proactively investigate and mitigate any potential for diminished response in your experimental models.

Understanding Pimobendan's Dual Mechanism and the Tachyphylaxis Hypothesis

Pimobendan is an inodilator with a unique dual mechanism of action:

-

Calcium Sensitization: It directly binds to cardiac troponin C, enhancing the myofilaments' sensitivity to calcium. This leads to increased contractility without a significant rise in intracellular calcium concentrations, a key safety feature.[1]

-